Tumonoic acid A
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Overview
Description
Tumonoic acid A is a N-acyl-amino acid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Derivatives
Tumonoic acid A and its derivatives have been synthesized through an efficient protecting-group-free process, starting from commercially available materials. This process includes a key magnesium chloride catalyzed anti-aldol reaction. A notable derivative, ethyl tumonoate A, has been identified for its anti-inflammatory activity and ability to inhibit calcium oscillations in neocortical neurons (Nagalatha, Narala, & Narsaiah, 2018).
Natural Occurrence and Isolation
Tumonoic acid A was first identified as a novel metabolite in a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix calcicola. The structure of tumonoic acid A was elucidated using 2D NMR techniques and chemical derivatization, highlighting its natural occurrence and significance in marine ecosystems (Harrigan et al., 1999).
Cytotoxic Components and Biomedical Applications
Research on the marine cyanobacterium Blennothrix cantharidosmum revealed that tumonoic acid A, along with other acyl proline derivatives, were isolated as cytotoxic components. These compounds demonstrated modest antimalarial activity and inhibition of quorum sensing, suggesting potential applications in biomedical research (Clark et al., 2008).
Phylogeny-Guided Isolation for Drug Discovery
The phylogeny-guided isolation approach has been applied to discover new variations of tumonoic acid A, such as ethyl tumonoate A, from marine cyanobacteria. This approach links the evolutionary relationships of cyanobacteria to their potential for producing diverse secondary metabolites, showcasing a novel method in drug discovery and natural product research (Engene et al., 2011).
properties
Molecular Formula |
C19H33NO4 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H33NO4/c1-4-5-6-7-8-9-11-14(2)17(21)15(3)18(22)20-13-10-12-16(20)19(23)24/h11,15-17,21H,4-10,12-13H2,1-3H3,(H,23,24)/b14-11+/t15-,16+,17-/m1/s1 |
InChI Key |
JFFANXXIOVCBBG-PYIPWEHNSA-N |
Isomeric SMILES |
CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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